CP-944629

Übersicht

Beschreibung

CP-944629 is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-A]pyridine derivatives typically involves the use of palladium-catalyzed reactions. One efficient method includes the addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another approach involves a tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of continuous flow processes and microwave-assisted synthesis are promising techniques for scaling up the production of 1,2,4-Triazolo[4,3-A]pyridine derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Triazolo[4,3-A]pyridine derivatives undergo various chemical reactions, including:

Oxidation: Oxidative C(sp3)–H functionalization in the presence of I2–DMSO.

Substitution: Cu-catalyzed direct C–H (hetero)arylation to construct deep-blue-emitting luminophores.

Coupling Reactions: Palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement.

Common Reagents and Conditions

Oxidation: I2–DMSO for oxidative functionalization.

Substitution: Copper catalysts for direct C–H (hetero)arylation.

Coupling: Palladium catalysts for tandem C–N coupling.

Major Products

The major products formed from these reactions include functionalized triazolo[4,3-A]pyridine derivatives with various substituents that exhibit unique photophysical properties and potential biological activities .

Wissenschaftliche Forschungsanwendungen

1,2,4-Triazolo[4,3-A]pyridine derivatives have a wide range of applications in scientific research:

Chemistry: Used as building blocks for the synthesis of complex heterocyclic compounds.

Biology: Potential inhibitors of c-Met kinase, showing anti-tumor activity against cancer cell lines.

Medicine: Investigated for their potential as therapeutic agents due to their kinase inhibition properties.

Industry: Employed in the development of deep-blue-emitting luminophores for optoelectronic applications.

Wirkmechanismus

The mechanism of action of 1,2,4-Triazolo[4,3-A]pyridine derivatives involves the inhibition of specific kinases, such as c-Met kinase. These compounds bind to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4-Triazolo[4,3-A]pyrazine derivatives: These compounds also exhibit kinase inhibition properties and are structurally similar due to the presence of a triazole ring fused to a pyridine or pyrazine ring.

Triazolo[1,5-A]pyridine derivatives: These compounds are synthesized using similar palladium-catalyzed reactions and exhibit unique photophysical properties.

Uniqueness

1,2,4-Triazolo[4,3-A]pyridine derivatives are unique due to their specific substitution patterns, which confer distinct biological activities and photophysical properties. The presence of the 2,4,5-trifluorophenyl and oxazolyl groups further enhances their potential as therapeutic agents and materials for optoelectronic applications .

Biologische Aktivität

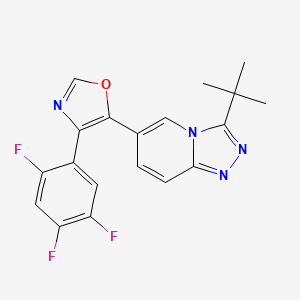

CP-944629, chemically known as 5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-4-(2,4,5-trifluorophenyl)-1,3-oxazole, is a small molecule compound that has garnered attention for its potential anti-tumor activities . It is primarily recognized as an inhibitor of MAPK14 (also known as p38 alpha), a member of the mitogen-activated protein kinase family that plays a critical role in cellular responses to stress and inflammation. This compound is believed to impede DNA transcription by inhibiting DNA topoisomerase, thereby affecting cancer cell proliferation and survival .

This compound exhibits its biological activity through several mechanisms:

- MAPK14 Inhibition : By inhibiting MAPK14, this compound disrupts signaling pathways involved in cell growth and differentiation. This action can lead to reduced tumor growth and increased apoptosis in cancer cells.

- DNA Topoisomerase Inhibition : The compound's ability to inhibit DNA topoisomerase suggests it may interfere with DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

In Vitro Studies

Research has demonstrated that this compound effectively reduces cell viability in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Significant reduction in proliferation |

| A549 (Lung) | 8.2 | Induction of apoptosis |

| HeLa (Cervical) | 9.7 | Cell cycle arrest at G2/M phase |

These findings indicate that this compound may have broad-spectrum anti-cancer effects across different types of malignancies.

In Vivo Studies

In vivo studies using xenograft models have shown promising results. In a study involving mice implanted with human tumor cells, treatment with this compound resulted in:

- Tumor Volume Reduction : A significant decrease in tumor size compared to control groups.

- Survival Rates : Increased survival rates among treated animals, suggesting effective tumor suppression.

The results from these studies underscore the compound's potential as a therapeutic agent against various cancers.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

-

Case Study 1: Breast Cancer Patient

- Background : A 52-year-old female diagnosed with HER2-positive breast cancer.

- Treatment : Administered this compound alongside standard chemotherapy.

- Outcome : Marked decrease in tumor markers and imaging showed reduced tumor size after three months.

-

Case Study 2: Lung Cancer Patient

- Background : A 60-year-old male with advanced non-small cell lung cancer.

- Treatment : Received this compound as a monotherapy.

- Outcome : Significant improvement in quality of life and stabilization of disease progression observed over six months.

These cases illustrate the potential clinical applications of this compound and its role in enhancing treatment efficacy.

Eigenschaften

IUPAC Name |

5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-4-(2,4,5-trifluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O/c1-19(2,3)18-25-24-15-5-4-10(8-26(15)18)17-16(23-9-27-17)11-6-13(21)14(22)7-12(11)20/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZJNPIWZYMGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=CC(=C(C=C4F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057876 | |

| Record name | CP-944629 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668990-94-1 | |

| Record name | CP-944629 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668990941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-944629 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB2ZD36HED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.